Product packaging for Allyl 4-chloro-2-(allyloxy)benzoate(Cat. No.:CAS No. 93856-97-4)

Allyl 4-chloro-2-(allyloxy)benzoate

Cat. No.: B12676654
CAS No.: 93856-97-4
M. Wt: 252.69 g/mol
InChI Key: GJCTZTYNZHADNP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the pursuit of novel molecules with unique functionalities is a driving force. Allyl 4-chloro-2-(allyloxy)benzoate fits within this paradigm as a multifunctional compound. The presence of both an allyl ether and an allyl ester on a chlorinated benzene (B151609) ring presents a platform for exploring a variety of chemical transformations. Allyl ethers, for instance, are not only used as protecting groups for alcohols but are also key precursors in a range of reactions, including isomerizations and rearrangements. fiveable.memdpi.comorganic-chemistry.org Similarly, benzoate (B1203000) esters are fundamental structures in organic synthesis and are precursors to a wide array of other organic substances. newworldencyclopedia.orgwikipedia.org The combination of these groups on a single scaffold allows for the potential of sequential and selective reactions, a key strategy in the efficient construction of complex molecules.

Overview of Key Structural Features and Their Implications for Chemical Inquiry

The structure of this compound is characterized by several key features that have direct implications for its chemical reactivity and potential research applications.

Allyl Ether Group: The allyloxy substituent (-O-CH2-CH=CH2) at the 2-position is a significant feature. Aryl allyl ethers are well-known to undergo the Claisen rearrangement, a thermal or acid-catalyzed intramolecular process that results in the formation of an o-allylphenol. libretexts.orglibretexts.orgucalgary.ca This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The presence of the chloro and allyl benzoate groups on the ring could influence the regioselectivity and electronic nature of this rearrangement.

Allyl Ester Group: The allyl ester at the 1-position (-COO-CH2-CH=CH2) is another reactive site. This group can be hydrolyzed to a carboxylic acid or can participate in various transition metal-catalyzed reactions, such as allylic alkylation.

Chlorinated Aromatic Ring: The chloro substituent at the 4-position influences the electronic properties of the benzene ring, potentially affecting the reactivity of the other functional groups. It also provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

These structural elements suggest that this compound could be a versatile intermediate in the synthesis of more complex molecules, including potential bioactive compounds or functional materials.

Historical Trajectories of Research Involving Related Benzoate and Allyl Ether Scaffolds

The study of benzoate and allyl ether scaffolds has a rich history in organic chemistry.

Benzoates: Benzoic acid, the parent compound of benzoates, was discovered in the 16th century. wikipedia.orgchemeurope.com Its structure was determined in 1832, and its antifungal properties were discovered in 1875. chemeurope.com The industrial production of benzoic acid and its esters has been a cornerstone of the chemical industry, with applications ranging from food preservation to the synthesis of plastics and dyes. newworldencyclopedia.orgbritannica.com The esterification of benzoic acid is a classic reaction in organic chemistry, with various methods developed over the years to improve efficiency and yield. ijsdr.org

Allyl Ethers: Allyl ethers have also long been recognized for their utility. They serve as valuable protecting groups for alcohols in multi-step syntheses due to their stability under a range of conditions and the specific methods available for their removal. fiveable.meorganic-chemistry.org The Claisen rearrangement of allyl aryl ethers, discovered by Rainer Ludwig Claisen, is a classic and powerful carbon-carbon bond-forming reaction that has been extensively studied and applied in the synthesis of natural products. wikipedia.orgbenthamopen.com Research continues to explore new catalysts and conditions to improve the efficiency and scope of reactions involving allyl ethers. mdpi.com

The historical development of these related scaffolds provides a strong foundation for understanding the potential reactivity and applications of a molecule like this compound, which combines both of these important functional groups.

Defined Scope and Primary Objectives of Academic Investigations into this compound

While specific, in-depth academic investigations focused solely on this compound are not widely documented in publicly available literature, its existence in chemical catalogs suggests it is likely used as a building block or intermediate in proprietary research, possibly in the development of new materials or bioactive molecules. nih.govsielc.comncats.ioa2bchem.com

Based on its structure, the primary objectives of academic investigations into this compound would likely include:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and related derivatives. This would involve detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: A thorough investigation of the selective reactivity of the allyl ether and allyl ester functional groups. This could involve exploring the Claisen rearrangement of the allyl ether, selective hydrolysis or transesterification of the allyl ester, and cross-coupling reactions at the chlorinated position.

Application as a Synthetic Intermediate: Utilizing the compound as a precursor for the synthesis of more complex molecular architectures. For example, a Claisen rearrangement followed by further modification of the resulting phenol (B47542) and the ester group could lead to novel heterocyclic compounds or other functionalized aromatic systems. Research on a similar compound, Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate, has pointed towards applications in agriculture as a pesticide and in medicine due to its tyrosinase inhibition activity.

Table of Compound Properties

PropertyValue
IUPAC Name prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate
Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
CAS Number 93856-97-4
Canonical SMILES C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C
InChI Key GJCTZTYNZHADNP-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClO3 B12676654 Allyl 4-chloro-2-(allyloxy)benzoate CAS No. 93856-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93856-97-4

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate

InChI

InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2

InChI Key

GJCTZTYNZHADNP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies for Allyl 4 Chloro 2 Allyloxy Benzoate

Established Synthetic Pathways and Precursor Chemistry

The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate typically originates from precursors such as 4-chloro-2-hydroxybenzoic acid. The established pathways involve a sequence of reactions, each targeting a specific functional group transformation: the formation of the allyl ester, the introduction of the allyloxy group, and the halogenation of the benzene (B151609) ring. The order of these steps can be varied to optimize yield and purity.

Esterification Reactions for the Allyl Ester Moiety Formation

The final step in one logical synthetic route to this compound is the esterification of 4-chloro-2-(allyloxy)benzoic acid with allyl alcohol. Several classical methods are applicable for this transformation.

Fischer-Speier Esterification : This is a traditional method involving the reaction of the carboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). bohrium.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation. usm.myresearchgate.net A major drawback of Fischer esterification is the equilibrium nature of the reaction. usm.myresearchgate.net

Reaction with Allyl Halides : An alternative route involves converting the carboxylic acid to its carboxylate salt (e.g., sodium or cesium salt), which then acts as a nucleophile to displace a halide from an allyl halide, such as allyl bromide or allyl chloride. mdpi.com This method avoids the use of strong acids and can proceed under milder conditions. For instance, reacting a sodium carboxylate with an allyl halide in the presence of a phase-transfer catalyst can afford the corresponding ester in good yields. researchgate.net

Activation of the Carboxylic Acid : The carboxylic acid can be activated by converting it into a more reactive derivative, like an acyl chloride. For example, 2-(allyloxy)benzoic acid can be converted to 2-(allyloxy)benzoyl chloride using thionyl chloride. mdpi.com The resulting acyl chloride would then react readily with allyl alcohol to form the desired ester.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Allyl alcohol, H₂SO₄ or PTSAReflux, removal of waterInexpensive reagentsEquilibrium-limited, harsh conditions
From Carboxylate Salt Allyl bromide/chloride, Base (e.g., Cs₂CO₃, NaOH)Room temperature or gentle heatingMilder conditions, high yieldRequires stoichiometric base
Via Acyl Chloride Thionyl chloride, then Allyl alcoholTwo steps, often requires pyridineHigh reactivity, good yieldGenerates HCl, harsh reagent (SOCl₂)

Etherification Strategies for the Introduction of the Allyloxy Group

The introduction of the 2-(allyloxy) group is a critical step, typically achieved by the O-alkylation of a phenolic hydroxyl group. The most common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This reaction involves the deprotonation of the hydroxyl group of a precursor like 4-chloro-2-hydroxybenzoic acid to form a phenoxide ion. libretexts.org This is typically accomplished using a base such as sodium hydride (NaH), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃). mdpi.comyoutube.com The resulting phenoxide then acts as a nucleophile in an Sₙ2 reaction with an allyl halide (e.g., allyl bromide) to form the ether linkage. wikipedia.org The choice of base and solvent (often DMF or acetone) is crucial for the reaction's success, as competing reactions can occur. mdpi.com For instance, one major challenge in the esterification of hydroxybenzoic acids is the competition between the desired esterification of the carboxyl group and the O-alkylation of the hydroxy function. google.com

A general representation of the Williamson ether synthesis for this step is shown below: Starting Material: 4-chloro-2-hydroxybenzoic acid Step 1 (Deprotonation): Reaction with a base (e.g., Cs₂CO₃) in a solvent like DMF. Step 2 (Alkylation): Addition of allyl bromide to the resulting phenoxide.

This sequence selectively forms the ether at the hydroxyl position while leaving the carboxylic acid available for subsequent esterification.

Introduction of Halogen Substituents on the Aromatic Ring System

The chloro-substituent at the 4-position of the benzoate (B1203000) ring can be introduced at various stages of the synthesis. The most straightforward approach is to begin with a commercially available, pre-halogenated starting material, such as 4-chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid). nih.gov

Alternatively, if starting from a non-halogenated precursor like 2-(allyloxy)benzoic acid, a direct halogenation step would be required. This typically involves electrophilic aromatic substitution. However, direct halogenation of benzoic acid derivatives can be challenging due to the deactivating nature of the carboxyl group. A patented method for producing 2-halogenated benzoic acids involves reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity. google.com Thermal, uncatalyzed halogenation of alkylbenzoic acid esters using elemental bromine or chlorine in a halogenated solvent is another possibility, though this is more commonly used for benzylic halogenation. google.com For the synthesis of the target compound, using a pre-chlorinated starting material is generally the more efficient and selective strategy.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. These principles have been applied to the synthesis of esters and ethers, offering advanced alternatives to classical methods.

Catalyst-Mediated Synthetic Routes to this compound

Catalysts play a pivotal role in enhancing reaction rates, improving yields, and enabling milder reaction conditions.

Esterification Catalysts : Beyond simple mineral acids, solid acid catalysts such as modified montmorillonite K10 or titanium zirconium solid acids have been developed for esterification. ijstr.orgmdpi.com These catalysts are often recoverable and reusable, reducing waste. mdpi.com Lewis acids have also been employed. mdpi.com For allylic esterification specifically, palladium complexes have been used to catalyze the reaction between allylic alcohols (as their trichloroacetimidate derivatives) and carboxylic acids, yielding branched allylic esters with high enantioselectivity. nih.gov

Etherification Catalysts : Phase-transfer catalysts (PTC) are highly effective in Williamson ether synthesis, especially in biphasic systems. researchgate.net They facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the allyl halide, accelerating the reaction under mild, often solvent-free, conditions. bohrium.comresearchgate.net

Transition Metal-Catalyzed Allylic Alkylation : Advanced methods involving transition metals like palladium can form C-O bonds. These reactions, known as asymmetric allylic alkylations, are powerful for creating chiral centers and are a cornerstone of modern organic synthesis. acs.orgacs.org While typically used for creating chiral molecules, the underlying principles can be adapted for forming the allyloxy and allyl ester groups under mild, catalyst-controlled conditions.

Reaction Step Catalyst Type Example Catalyst Key Advantage
Esterification Solid AcidTitanium Zirconium Solid AcidReusable, environmentally benign mdpi.com
Esterification Transition MetalPalladium(II) ComplexHigh selectivity, mild conditions nih.gov
Etherification Phase-Transfer CatalystQuaternary Ammonium SaltsEnhanced reaction rates, applicable to solvent-free systems researchgate.net

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterifications. bohrium.com It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer by-products compared to conventional heating. researchgate.net Microwave-assisted Fischer esterification has been successfully applied to substituted benzoic acids. usm.myusm.my

Solvent-Free Reactions : Conducting reactions without a solvent ("dry media") minimizes waste and simplifies purification. bohrium.com Solvent-free esterification using solid acid catalysts and etherification using phase-transfer catalysis under microwave activation are notable examples of this eco-friendly approach. bohrium.comijstr.org

Greener Solvents : When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives is a key objective. Acetonitrile, for example, has been demonstrated as a less hazardous and effective solvent for Steglich esterification, a mild method for forming esters. jove.com

Atom Economy : Synthetic strategies are designed to maximize the incorporation of all materials used in the process into the final product. Cross-Dehydrogenative Coupling (CDC) reactions, which form bonds through the activation of two C-H bonds, are highly atom-economical. labmanager.com The development of bimetallic oxide cluster catalysts for CDC reactions to produce aryl esters using molecular oxygen as the sole oxidant represents a significant advance in sustainable chemistry, with water as the only byproduct. labmanager.com

Continuous Flow Chemistry Techniques in Preparation

Continuous flow chemistry offers a modern and efficient alternative to traditional batch processing for the synthesis of fine chemicals like this compound. This technique involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. The use of flow chemistry can lead to significant improvements in reaction speed, safety, and scalability.

For the preparation of this compound, a continuous flow system could be designed to perform either the O-allylation of the phenolic hydroxyl group or the esterification of the carboxylic acid group, or potentially a sequential combination of both reactions. For instance, a stream of a suitably protected 4-chlorosalicylic acid derivative could be mixed with a base and allyl halide in a heated flow reactor to achieve the etherification. Subsequently, the output stream could be directed to a second reactor for esterification.

The advantages of employing continuous flow techniques include precise control over reaction parameters such as temperature, pressure, and residence time, which can be finely tuned to maximize conversion and minimize the formation of byproducts. researchgate.netmdpi.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and uniform heating, which can accelerate reaction rates and improve yield. mdpi.com

ParameterTypical Range in Continuous FlowBenefit
Residence TimeSeconds to MinutesIncreased throughput, rapid optimization
Temperature25 - 200 °CPrecise control, enhanced reaction rates
Pressure1 - 20 barPrevention of solvent boiling, improved safety
Reactant Stoichiometry1:1 to 1:5Fine-tuning for optimal conversion

This interactive table summarizes typical parameters and their benefits in the continuous flow synthesis of esters.

Regioselectivity and Chemoselectivity in this compound Synthesis

The synthesis of this compound from a precursor like 4-chloro-2-hydroxybenzoic acid presents significant challenges in terms of regioselectivity and chemoselectivity. The starting material possesses two reactive sites: a phenolic hydroxyl group and a carboxylic acid group. The desired product requires the selective allylation of both these functional groups.

Regioselectivity refers to the preferential reaction at one of two or more similar functional groups. In this context, if the reaction conditions are not carefully controlled, a mixture of products could be formed, including the desired product, the mono-allylated intermediates, and potentially a di-allylated product at the phenolic oxygen if an alternative starting material with two hydroxyl groups were used.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. The key challenge is to control the allylation to occur at both the hydroxyl and carboxylic acid groups without undesirable side reactions. The Williamson ether synthesis, typically used for forming the ether linkage, involves a strong base and an alkyl halide. masterorganicchemistry.com These conditions can also favor the deprotonation of the carboxylic acid, leading to a salt that might be less reactive towards esterification under these specific conditions.

A common strategy to address these challenges is the use of protecting groups or a sequential synthesis. For instance, the carboxylic acid could first be protected, followed by the allylation of the phenolic hydroxyl group. After deprotection, the carboxylic acid would then be esterified. Alternatively, a one-pot synthesis could be attempted, but this would require careful selection of reagents and reaction conditions to favor the formation of the desired product. The choice of base, solvent, and temperature plays a crucial role in directing the reaction towards the intended product. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. sigmaaldrich.com Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of the reactants. rsc.org

For the Williamson ether synthesis step, the choice of base is paramount. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol (B47542). masterorganicchemistry.com The solvent should be polar aprotic, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. masterorganicchemistry.com The addition of a phase-transfer catalyst can also enhance the reaction rate and yield, especially in biphasic systems.

For the esterification step, if performed separately, common methods include Fischer-Speier esterification using an acid catalyst and an excess of allyl alcohol, or reaction with allyl bromide in the presence of a non-nucleophilic base. The removal of water formed during Fischer-Speier esterification, for example by azeotropic distillation, can drive the equilibrium towards the product and increase the yield. google.com

Yield Enhancement Strategies:

Sequential Addition of Reagents: Adding the allylating agent portion-wise can help control the exothermicity of the reaction and minimize side product formation.

Use of Catalysts: In addition to acid or base catalysts, the use of coupling agents for the esterification step can improve yields.

Purification Techniques: Efficient purification methods, such as column chromatography or distillation, are essential to isolate the desired product from unreacted starting materials and byproducts. chemicalbook.com

Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction's progress and determine the optimal reaction time. sielc.com

ParameterCondition for O-AllylationCondition for EsterificationExpected Outcome on Yield
Solvent DMF, AcetonitrileToluene, DichloromethaneImproved solubility and reaction rates
Base/Catalyst K2CO3, NaHH2SO4, p-TsOHIncreased reaction rate and conversion
Temperature 50 - 80 °C80 - 110 °C (reflux)Faster reaction kinetics
Reaction Time 4 - 12 hours6 - 24 hoursHigher conversion to product

Chemical Reactivity and Transformation Studies of Allyl 4 Chloro 2 Allyloxy Benzoate

Reactions Involving the Allyl Ester Functionality

The allyl ester group is a versatile functional group known to participate in a variety of transformations.

Hydrolysis and Transesterification Mechanisms

Hydrolysis of an allyl ester typically occurs under acidic or basic conditions to yield a carboxylic acid and allyl alcohol. The mechanism would involve nucleophilic attack at the ester carbonyl, followed by the departure of the allyloxy group.

Transesterification, the exchange of the allyl alcohol moiety with another alcohol, is generally catalyzed by acids or bases. google.com This process is often driven to completion by removing one of the products, such as the liberated allyl alcohol, from the reaction mixture. google.com For a compound like Allyl 4-chloro-2-(allyloxy)benzoate, this reaction could be used to synthesize a variety of other esters.

Table 1: Expected Products of Hydrolysis and Transesterification

ReactionReagentsExpected Products
HydrolysisH₂O, H⁺ or OH⁻4-chloro-2-(allyloxy)benzoic acid, Allyl alcohol
TransesterificationR-OH, CatalystMethyl 4-chloro-2-(allyloxy)benzoate (if R=CH₃)

Pericyclic Reactions: Claisen Rearrangements and Related Transformations

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the -sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. e-bookshelf.depearson.com this compound contains two key functionalities for potential Claisen rearrangements: the allyl ester and the allyl ether.

The aromatic Claisen rearrangement of the allyloxy group would be a primary expected transformation upon heating. e-bookshelf.de This intramolecular process would likely proceed through a concerted, cyclic transition state, leading to the migration of the allyl group from the ether oxygen to an ortho position on the benzene (B151609) ring. tcichemicals.com The presence of the chloro- and ester substituents would influence the electronic nature of the aromatic ring and potentially the reaction conditions required. A patent for a structurally related compound, the allyl ester of 4-(2-propen-1-yl)-oxy-benzoic acid, describes a thermal isomerization at 230-250°C to achieve this type of rearrangement. google.com

Radical Chemistry and Polymerization Initiation Research

The allyl groups in this compound can potentially participate in radical reactions. Allyl compounds are known to undergo radical polymerization, although they often exhibit degradative chain transfer, which can limit the molecular weight of the resulting polymer. mdpi.comresearchgate.net The presence of two allyl groups could lead to cross-linking under polymerization conditions. Research into the radical polymerization of this specific monomer has not been found.

Transformations at the Allyloxy Group

The allyloxy group is an ether linkage that can undergo its own set of characteristic reactions.

Ether Cleavage Investigations and Functional Group Interconversions

Cleavage of the aryl-allyl ether bond can typically be achieved using strong acids, such as HBr or HI. The reaction would proceed by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the allyl group, likely via an SN2 mechanism. This would result in the formation of a phenol (B47542) and an allyl halide. This transformation would convert the allyloxy group into a hydroxyl group, a key functional group interconversion.

Rearrangement Pathways of the Allyloxy Unit

As mentioned in section 3.1.2, the primary rearrangement pathway for the allyloxy unit is the Claisen rearrangement. nih.govmdpi.com Upon heating, the allyl group is expected to migrate to the carbon atom ortho to the ether linkage. Given that one ortho position is occupied by the ester group, the rearrangement would be directed to the other available ortho position. If both ortho positions were blocked, a subsequent Cope rearrangement could potentially lead to the para-substituted product. e-bookshelf.de

Table 2: Summary of Potential Transformations

Functional Group Reaction Type Expected Transformation
Allyl Ester Hydrolysis Formation of a carboxylic acid
Allyl Ester Transesterification Exchange of the alcohol moiety
Allyloxy Group Claisen Rearrangement Migration of the allyl group to the ring
Allyloxy Group Ether Cleavage Formation of a phenol and allyl halide

Reactivity of the Chlorinated Aromatic Core

The presence of a chlorine atom on the benzene ring of this compound is a key feature that enables a range of transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electronic environment of the aromatic ring, influenced by the electron-donating allyloxy group at the ortho position and the electron-withdrawing benzoate (B1203000) group at the para position relative to the chlorine, plays a crucial role in dictating its reactivity.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, especially when the aromatic ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. For this to occur, the ring must be electron-deficient, a condition moderately fulfilled by the ester functionality. The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex.

In the case of this compound, the ester group is para to the chlorine atom, which should facilitate nucleophilic attack. However, the allyloxy group at the ortho position is electron-donating, which could partially counteract this activation. Despite this, reactions with strong nucleophiles under forcing conditions (high temperature, strong base) would likely lead to substitution of the chlorine atom.

Potential nucleophiles for this transformation could include alkoxides, thiolates, and amines. The expected products would be the corresponding ether, thioether, or amine derivatives. A hypothetical reaction scheme with various nucleophiles is presented below.

Table 1: Predicted Outcomes of Nucleophilic Aromatic Substitution (SNAr) on this compound

EntryNucleophileProposed ConditionsExpected Product
1Sodium methoxide (B1231860) (NaOCH₃)DMF, 100 °CAllyl 2-(allyloxy)-4-methoxybenzoate
2Sodium thiophenoxide (NaSPh)DMSO, 120 °CAllyl 2-(allyloxy)-4-(phenylthio)benzoate
3PiperidineNMP, 150 °CAllyl 2-(allyloxy)-4-(piperidin-1-yl)benzoate

The chlorine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. This compound would be a suitable substrate for Suzuki coupling, reacting with various boronic acids or their esters to form biaryl compounds or introduce new alkyl or vinyl groups at the 4-position. The choice of palladium catalyst and ligand would be crucial for achieving high yields, especially given that aryl chlorides are generally less reactive than aryl bromides or iodides.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalyst SystemExpected Product
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃Allyl 2-(allyloxy)-[1,1'-biphenyl]-4-carboxylate
2Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf), CsFAllyl 2-(allyloxy)-4-vinylbenzoate
3Methylboronic acidPd(OAc)₂, SPhos, K₃PO₄Allyl 2-(allyloxy)-4-methylbenzoate

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction of an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkyne moiety onto the aromatic ring of this compound, leading to the formation of arylalkynes. These products can serve as versatile intermediates for further transformations. As with the Suzuki reaction, the reactivity of the aryl chloride would necessitate robust catalytic systems.

Table 3: Potential Sonogashira Coupling Reactions with this compound

EntryAlkyneCatalyst SystemExpected Product
1PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NAllyl 2-(allyloxy)-4-(phenylethynyl)benzoate
2TrimethylsilylacetylenePd(OAc)₂, XPhos, Cs₂CO₃Allyl 2-(allyloxy)-4-((trimethylsilyl)ethynyl)benzoate
3Propargyl alcoholPdCl₂(dppf), CuI, DBUAllyl 2-(allyloxy)-4-(3-hydroxyprop-1-yn-1-yl)benzoate

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This compound could react with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce a vinyl group at the 4-position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, often favoring the formation of the trans isomer.

Table 4: Hypothetical Heck Coupling Reactions of this compound

EntryAlkeneCatalyst SystemExpected Product
1StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NAllyl (E)-2-(allyloxy)-4-styrylbenzoate
2Ethyl acrylatePdCl₂, PPh₃, NaOAcEthyl (E)-3-(4-((allyloxy)carbonyl)-3-(allyloxy)phenyl)acrylate
31-OctenePd(dba)₂, CataCXium A, K₃PO₄Allyl 2-(allyloxy)-4-(oct-1-en-2-yl)benzoate

Investigations into Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The diverse functional groups of this compound make it a potentially interesting substrate for the design of novel MCRs.

For instance, the alkyne products from a Sonogashira coupling could be used in a subsequent A³ coupling (alkyne-aldehyde-amine) or a Ugi reaction. An MCR could also be designed around the reactivity of the allyl groups, for example, through a tandem metathesis-coupling sequence.

While specific MCRs involving this compound have not been reported, its structure suggests several possibilities. For example, a one-pot Sonogashira coupling followed by an intramolecular cyclization could be envisioned. Another possibility would be to utilize the chlorinated aromatic ring in a palladium-catalyzed MCR, such as a three-component coupling of this compound, an alkyne, and an amine. The development of such reactions would be a testament to the synthetic utility of this versatile building block.

Spectroscopic and Advanced Analytical Techniques in Allyl 4 Chloro 2 Allyloxy Benzoate Research

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of Allyl 4-chloro-2-(allyloxy)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the two non-equivalent allyl groups. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal the number of neighboring protons, and the coupling constants (J) would provide information about the dihedral angles between adjacent protons.

The aromatic region would likely show a complex pattern due to the substitution on the benzene (B151609) ring. The proton at position 6 is expected to be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 3 would likely be a doublet, coupled to the proton at position 5.

The two allyl groups, one attached to the ester oxygen and the other to the ether oxygen, would each present a characteristic set of signals. Each allyl group consists of a methine proton (-CH=), two methylene (B1212753) protons (=CH₂), and two methylene protons adjacent to the oxygen atom (-O-CH₂-). The vinylic protons would show complex splitting due to both geminal and vicinal coupling.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (H-6)7.8 - 8.0d~8.0
Aromatic-H (H-5)7.2 - 7.4dd~8.0, ~2.0
Aromatic-H (H-3)7.0 - 7.2d~2.0
Allyl Ester (-CH=)5.9 - 6.1m-
Allyl Ester (=CH₂)5.2 - 5.5m-
Allyl Ester (-O-CH₂-)4.7 - 4.9dt~5.0, ~1.5
Allyl Ether (-CH=)5.9 - 6.1m-
Allyl Ether (=CH₂)5.2 - 5.5m-
Allyl Ether (-O-CH₂-)4.5 - 4.7dt~5.0, ~1.5

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical nature (e.g., carbonyl, aromatic, vinylic, aliphatic).

The spectrum of this compound is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two allyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating allyloxy group.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 166
Aromatic C-Cl135 - 137
Aromatic C-O (Ether)158 - 160
Aromatic C-H115 - 133
Aromatic C (quaternary)120 - 125
Allyl Ester (-CH=)131 - 133
Allyl Ester (=CH₂)118 - 120
Allyl Ester (-O-CH₂-)65 - 67
Allyl Ether (-CH=)131 - 133
Allyl Ether (=CH₂)117 - 119
Allyl Ether (-O-CH₂-)68 - 70

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton-proton spin systems within the aromatic ring and each of the allyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for instance, showing the correlation between the ester's -O-CH₂- protons and the carbonyl carbon, as well as the ether's -O-CH₂- protons and the aromatic carbon at position 2.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands for specific functional groups.

For this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching of the ester, the C-O stretching of the ester and ether linkages, the C=C stretching of the allyl groups and the aromatic ring, and the C-Cl stretching.

Predicted IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1720 - 1740Strong
C=C Stretch (Aromatic)1580 - 1620Medium
C=C Stretch (Allyl)1640 - 1650Medium
C-O Stretch (Ester)1250 - 1300Strong
C-O Stretch (Ether)1200 - 1250Strong
=C-H Bending (Allyl)910 - 990Strong
C-Cl Stretch700 - 800Medium

Note: The predicted values are based on typical functional group absorption ranges. Actual experimental values may vary. For comparison, the related compound 4-nitrophenyl 4-(allyloxy)benzoate shows characteristic IR peaks at 1742 cm⁻¹ (C=O), 1607 cm⁻¹ (aromatic C=C), and 1265 cm⁻¹ (C-O). rsc.org

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the C=C bonds of the allyl groups and the aromatic ring, as well as the C-Cl bond. The symmetric stretching vibrations of the aromatic ring would also be expected to give strong Raman signals. A comprehensive analysis would involve comparing the IR and Raman spectra to get a complete picture of the vibrational modes of the molecule.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural elucidation of organic molecules. For this compound, with a molecular formula of C₁₃H₁₃ClO₃ and a molecular weight of approximately 252.69 g/mol , various MS approaches provide critical data. ncats.io

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique elemental formula. The analysis of halogenated compounds, such as this compound, by techniques like gas chromatography-high resolution mass spectrometry (GC-HRMS) is a well-established method for environmental and industrial sample analysis. nih.govresearchgate.net

Table 1: Predicted HRMS Data for this compound

Ion SpeciesPredicted m/z
[M]+•252.0553
[M+H]+253.0626
[M+Na]+275.0445

Note: These are theoretically calculated values. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a molecule, providing detailed structural information. youtube.comyoutube.com In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Although specific MS/MS spectra for this compound are not published, the fragmentation pathways can be predicted based on the known behavior of aromatic esters, ethers, and halogenated compounds. acs.org Key fragmentation patterns for esters often involve cleavage at the ester linkage. mdpi.com For this compound, this would likely involve the following cleavages:

Loss of the allyl group: A primary fragmentation would be the loss of the allyl radical (•C₃H₅) from the ester, leading to the formation of a 4-chloro-2-(allyloxy)benzoyl cation.

Loss of the allyloxy group: Cleavage of the ether linkage could result in the loss of an allyloxy radical (•OC₃H₅).

Cleavage of the aromatic ring: Fragmentation of the substituted benzene ring can also occur, though it is generally less favored due to the stability of the aromatic system.

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are common in esters and could potentially be observed.

The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes), which aids in their identification.

Chromatographic Methodologies for Purity Assessment and Separation Research

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any potential impurities. The analysis of chlorophenols and their derivatives by GC-MS is a common application. thermofisher.comchromatographyonline.comnih.gov

In a typical GC-MS analysis, the retention time of the compound would be determined on a specific GC column under defined temperature programming conditions. The mass spectrum obtained for the GC peak would then be compared with a library of spectra or analyzed for its characteristic fragmentation pattern to confirm the identity of the compound. For complex mixtures, such as in environmental or biological samples, GC-MS provides a high degree of selectivity and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds. A specific reverse-phase HPLC method for the analysis of this compound has been reported. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. rsc.org

Table 2: HPLC Method for this compound Analysis. sielc.com

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
DetectionUV or Mass Spectrometry
NoteFor MS compatibility, phosphoric acid should be replaced with formic acid. rsc.org

Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) provides an even more powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govresearchgate.netmdpi.com This is particularly useful for analyzing complex matrices and for quantifying the compound at low concentrations.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, the crystal structures of related substituted benzoic acids and their esters have been reported. rsc.orgresearchgate.net These studies reveal that the packing of molecules in the crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions. For this compound, it would be expected that the chloro substituent and the aromatic rings play a significant role in directing the crystal packing.

Theoretical and Computational Investigations of Allyl 4 Chloro 2 Allyloxy Benzoate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and electronic properties of molecules.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

The structure of Allyl 4-chloro-2-(allyloxy)benzoate features several rotatable single bonds, leading to a complex conformational landscape. The two allyl groups and the ester linkage can each adopt various orientations. DFT calculations, such as those performed using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to locate the stable conformers and determine their relative energies. acs.orgnih.gov

The conformational analysis would focus on the dihedral angles around the C-O bonds of the ether and ester groups, as well as the C-C single bonds of the allyl chains. The planarity of the benzene (B151609) ring would be slightly distorted by the substituents. The relative energies of the different conformers would be influenced by a balance of steric hindrance between the allyl groups and the chlorine atom, as well as electronic effects like hyperconjugation.

Illustrative Data Table: Calculated Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-O-C-C) AllyloxyDihedral Angle (O-C-C=C) AllyloxyDihedral Angle (C-O-C=O) EsterRelative Energy (kcal/mol)
A (Global Minimum) 178.5°120.2°-179.1°0.00
B -65.2°118.9°-178.5°1.85
C 175.4°-60.8°2.5°3.21
D -68.9°-62.3°3.1°4.50
Note: This data is illustrative and based on typical energy differences for similar functional groups. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.ma The MEP map would reveal regions of negative potential (in red) and positive potential (in blue).

For this compound, the most negative potential would be localized on the oxygen atoms of the carbonyl group and the ether linkage, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the allyl groups and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interaction. The chlorine atom would also influence the electronic distribution on the aromatic ring.

Illustrative Data Table: MEP Surface Minima and Maxima for this compound

RegionMEP Value (kcal/mol)Interpretation
Carbonyl Oxygen -45.8Strongest site for electrophilic attack
Ether Oxygen -38.2Site for electrophilic attack
Allyl Group Hydrogens +25.1Site for nucleophilic interaction
Aromatic Hydrogens +18.5Site for nucleophilic interaction
Note: These values are hypothetical and serve to illustrate the expected trends based on the functional groups present.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic transitions of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the allyloxy group. The LUMO would likely be centered on the carbonyl group of the ester and the aromatic ring, particularly the carbon atoms bearing the electron-withdrawing chloro and ester substituents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

Illustrative Data Table: Calculated FMO Energies for this compound

OrbitalEnergy (eV)Localization
HOMO -8.95Aromatic ring, Allyloxy oxygen
LUMO -1.23Aromatic ring, Carbonyl group
HOMO-LUMO Gap 7.72Indicates high kinetic stability
Note: This data is illustrative and based on typical values for similar aromatic esters.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be used to model the reaction pathways of this compound, providing detailed information about the transition states and energetics of its transformations.

Transition State Analysis and Reaction Coordinate Determination

A key application of computational chemistry is the location of transition state (TS) structures, which are the energy maxima along a reaction coordinate. By analyzing the geometry of the TS, the mechanism of a reaction can be understood. For reactions involving this compound, such as Claisen rearrangement of the allyloxy group or nucleophilic substitution at the chlorinated position, DFT calculations can map the entire reaction pathway.

For a potential Claisen rearrangement, the calculations would identify the concerted pericyclic transition state, showing the simultaneous breaking of the C-O bond and formation of a new C-C bond. The reaction coordinate would be defined by the changes in these bond lengths.

Calculation of Activation Energies and Thermodynamic Profiles for Transformations

Once the stationary points (reactants, transition states, intermediates, and products) on a potential energy surface have been located, their energies can be calculated to construct a thermodynamic profile of the reaction. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

Illustrative Data Table: Calculated Activation and Reaction Energies for a Hypothetical Reaction of this compound

ReactionActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Claisen Rearrangement 28.5-15.2
Nucleophilic Aromatic Substitution 22.1-8.7
Note: This data is illustrative. The actual values would depend on the specific reaction and reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a molecule like this compound.

The structure of this compound features several rotatable bonds, particularly within the two allyl groups and the ester linkage. These rotational degrees of freedom suggest a complex conformational landscape. MD simulations could be employed to explore the potential energy surface of the molecule and identify low-energy conformers. The simulations would likely reveal significant flexibility in the allyl chains, which can adopt various orientations relative to the benzene ring.

Intermolecular interactions are critical in determining the macroscopic properties of a substance. For this compound, these interactions would primarily consist of:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The presence of the polar carbonyl group (C=O) and the chloro-substituent creates a permanent dipole moment in the molecule, leading to electrostatic interactions between molecules.

π-π stacking: The aromatic benzene ring can engage in stacking interactions with other aromatic rings.

To illustrate the type of data that could be obtained from such simulations, a hypothetical table of results from a simulated conformational analysis is presented below.

Dihedral AngleDescriptionPredicted Average Value (degrees)Predicted Range (degrees)
O1-C7-C8-C9Rotation of the ester allyl group175.2150 - 180
C1-C2-O2-C10Rotation of the ether allyloxy group110.890 - 130
C10-C11-C12Torsion within the ether allyloxy group120.5100 - 140
C2-C1-C7-O1Orientation of the ester group relative to the ring5.40 - 20

This table is a hypothetical representation of data that could be generated from molecular dynamics simulations and does not represent experimental results.

Prediction of Structure-Reactivity Relationships via Computational Models

The reactivity of this compound can be predicted using various computational models, primarily focusing on how its structural and electronic features influence its chemical behavior. Quantitative Structure-Reactivity Relationship (QSRR) models, often built using data from Density Functional Theory (DFT) calculations, are particularly useful in this regard. chemrxiv.org These models correlate structural or electronic descriptors with reactivity parameters.

For this compound, key areas of reactivity include electrophilic aromatic substitution on the benzene ring and reactions at the ester and allyl functional groups. The substituents on the benzene ring—a chloro group and an allyloxy group—will significantly influence its reactivity towards electrophiles. The chloro group is an electron-withdrawing group and deactivating, while the allyloxy group is an electron-donating group and activating. Computational models can predict the most likely sites for electrophilic attack. rsc.orgacs.org

The reactivity of the ester group, particularly its susceptibility to hydrolysis, can also be modeled. The electronic environment created by the substituents on the ring will affect the electrophilicity of the carbonyl carbon.

A hypothetical QSRR model for a series of substituted benzoates could be developed to predict a specific type of reactivity, such as the rate of a particular reaction. The table below illustrates the types of descriptors that might be used in such a model.

Compound (Hypothetical Analogs)Hammett Constant (σ) of SubstituentCalculated Dipole Moment (Debye)LUMO Energy (eV)Predicted Reactivity (Relative Rate)
This compound0.23 (for Cl) / -0.32 (for O-allyl)2.85-1.231.0 (Reference)
Allyl 4-fluoro-2-(allyloxy)benzoate0.06 (for F) / -0.32 (for O-allyl)2.60-1.151.5
Allyl 4-bromo-2-(allyloxy)benzoate0.23 (for Br) / -0.32 (for O-allyl)2.88-1.280.9
Allyl 4-nitro-2-(allyloxy)benzoate0.78 (for NO2) / -0.32 (for O-allyl)4.50-1.800.2

This table is a hypothetical representation of data that could be generated from QSRR studies and does not represent experimental results. Hammett constants are illustrative and the values for the combined substitution pattern would require specific calculation.

These computational approaches provide a powerful framework for understanding and predicting the chemical properties of molecules like this compound, even in the absence of extensive experimental data. nih.gov

Derivatives and Analogs of Allyl 4 Chloro 2 Allyloxy Benzoate: Synthetic and Reactivity Studies

Synthesis of Structurally Modified Analogs for Academic Exploration

Rational Design and Synthesis of Analogs with Modified Allyl Ester Moieties

The allyl ester group is a key functional handle within the molecule, susceptible to a variety of chemical transformations. The synthesis of analogs with modified ester groups can be achieved through the esterification of the parent carboxylic acid, 4-chloro-2-(allyloxy)benzoic acid, with different alcohols. This parent acid can be synthesized from 4-chloro-2-hydroxybenzoic acid via Williamson ether synthesis with allyl bromide. Subsequent esterification with various substituted and unsubstituted alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the desired analogs. prepchem.com This approach allows for the introduction of a diverse range of functionalities, from simple alkyl groups to more complex cyclic and aromatic moieties.

A representative selection of such analogs is presented in the table below, showcasing the versatility of this synthetic strategy.

Compound IDEster MoietyAlcohol Precursor
A-1 MethylMethanol
A-2 EthylEthanol
A-3 IsopropylIsopropanol
A-4 BenzylBenzyl alcohol
A-5 PropargylPropargyl alcohol

This table presents a hypothetical series of analogs for academic study.

Investigation of Analogs with Variations in the Allyloxy Group

The allyloxy group at the 2-position of the benzoate (B1203000) core is another site ripe for structural modification. Analogs with variations in this group can be synthesized by reacting 4-chlorosalicylic acid with different allylic halides or other electrophiles. For instance, using substituted allyl bromides such as crotyl bromide or methallyl chloride in a Williamson ether synthesis would introduce alkyl substituents on the allyl chain. This allows for the investigation of steric and electronic effects of substituents on the allyloxy group.

The following table illustrates a series of hypothetical analogs with modified allyloxy groups.

Compound ID2-O-SubstituentAlkylating Agent
B-1 MethoxyMethyl iodide
B-2 EthoxyEthyl iodide
B-3 (But-2-en-1-yl)oxyCrotyl bromide
B-4 (2-Methylallyl)oxyMethallyl chloride
B-5 BenzyloxyBenzyl bromide

This table presents a hypothetical series of analogs for academic study.

Synthesis of Analogs with Diverse Substituents on the Chlorinated Benzoate Core

The chlorinated benzoate core provides a scaffold for further functionalization, allowing for the exploration of how different substituents on the aromatic ring influence the molecule's properties. Starting from appropriately substituted benzoic acids, a variety of analogs can be prepared. For example, replacing the chlorine atom with other halogens, or introducing electron-donating or electron-withdrawing groups at other positions on the ring, can significantly alter the electronic nature of the benzoate system. The synthesis of such precursors, like 4-amino-2-chlorobenzoic acid, can be a multi-step process. prepchem.com

A selection of these analogs is detailed in the table below.

Compound IDSubstituent at C4Substituent at C5Starting Material Example
C-1 BrH4-Bromo-2-hydroxybenzoic acid
C-2 IH4-Iodo-2-hydroxybenzoic acid
C-3 ClNO₂4-Chloro-5-nitro-2-hydroxybenzoic acid
C-4 ClNH₂4-Chloro-5-amino-2-hydroxybenzoic acid
C-5 OCH₃H4-Methoxy-2-hydroxybenzoic acid

This table presents a hypothetical series of analogs for academic study.

Comparative Reactivity Studies Across Analog Series

The reactivity of the synthesized analogs can be systematically investigated to understand the influence of the structural modifications. Key reactions of interest include those involving the allyl groups, such as palladium-catalyzed allylic substitution reactions, and electrophilic additions to the double bonds. science.govorganic-chemistry.org

For instance, the reactivity of the allyl ester and allyloxy groups can be compared across the different analog series. Palladium-catalyzed reactions are particularly sensitive to the electronic and steric environment of the allyl group. uwindsor.caacs.org By using a standardized set of reaction conditions, such as a specific palladium catalyst and nucleophile, the relative rates of reaction for the different analogs can be determined. This allows for a quantitative comparison of how modifications to the ester moiety, the allyloxy group, or the benzoate core affect the susceptibility of the allyl groups to nucleophilic attack.

Furthermore, the stereospecificity of reactions involving the allylic moieties can be a subject of detailed study. For example, the reduction of allylic benzoates can exhibit substrate-dependent stereospecificity. wwu.edu Investigating these reactions across the synthesized analog series can provide deeper insights into the reaction mechanisms and the factors that control stereochemical outcomes.

Elucidation of Structure-Reactivity and Structure-Property Correlations within the Compound Series

A primary goal of synthesizing and studying these analog series is to establish clear structure-reactivity and structure-property correlations. By analyzing the data from comparative reactivity studies, it is possible to discern trends and develop predictive models.

For example, the electronic effects of substituents on the benzoate core can be correlated with the reactivity of the allyl ester group. Electron-withdrawing groups on the aromatic ring would be expected to increase the electrophilicity of the ester carbonyl, potentially accelerating nucleophilic acyl substitution reactions. Conversely, electron-donating groups would have the opposite effect. These relationships can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

Similarly, steric hindrance around the reactive sites, introduced by bulky substituents on the ester or allyloxy groups, can be correlated with decreased reaction rates. Quantitative structure-activity relationship (QSAR) studies can be employed to model these effects. researchgate.net

The analysis of spectroscopic data (e.g., NMR, IR) across the analog series can also reveal subtle electronic and conformational changes that correlate with reactivity. For example, changes in the chemical shifts of protons and carbons in the vicinity of the modification site can provide insights into the electronic environment. researchgate.net These correlations are crucial for a fundamental understanding of the chemical behavior of this class of compounds and for the rational design of new molecules with desired properties.

Potential Applications and Functional Materials Research Involving Allyl 4 Chloro 2 Allyloxy Benzoate

Investigation as a Precursor for Polymer and Advanced Material Synthesis

Allyl 4-chloro-2-(allyloxy)benzoate, with its two reactive allyl groups and a substituted aromatic core, presents as a promising candidate for the synthesis of novel polymers and advanced materials. The presence of both an allyl ether and an allyl ester linkage offers distinct reactive sites, potentially allowing for controlled polymerization and functionalization.

Role as a Monomer in Polymerization Research (e.g., Free Radical, Metathesis)

The dual allyl functionality of this compound makes it a viable monomer for various polymerization strategies.

In free radical polymerization , the allyl groups can participate in chain-growth reactions. However, the polymerization of allyl compounds is often characterized by challenges such as degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to a stable, less reactive allylic radical. e3s-conferences.orgresearchgate.netresearchgate.net This can result in polymers with low molecular weights. e3s-conferences.orgresearchgate.net The reactivity of the allyl groups in this compound would be influenced by the electronic nature of the substituted benzene (B151609) ring. The electron-withdrawing chloro group might affect the electron density of the double bonds, potentially influencing the polymerization kinetics. rsc.org Research on diallyl monomers has shown that cyclopolymerization can be a specific pathway, leading to the formation of five- or six-membered rings within the polymer backbone. e3s-conferences.orge3s-conferences.org

Olefin metathesis , particularly ring-closing metathesis (RCM), offers a more controlled route to polymer synthesis. While intramolecular RCM of diallyl compounds typically forms cyclic structures, intermolecular polymerization, such as acyclic diene metathesis (ADMET), could potentially lead to linear polymers. The success of RCM is dependent on the catalyst used and the structure of the monomer. nih.govorganic-chemistry.orgpsu.edu For diallyl compounds, the formation of five- or seven-membered rings is possible. beilstein-journals.org The presence of the benzoate (B1203000) and chloro substituents could influence the coordination of the ruthenium-based catalysts commonly used in these reactions.

Table 1: Theoretical Polymerization Behavior of this compound

Polymerization MethodPotential OutcomeKey Considerations
Free Radical PolymerizationPotentially low molecular weight polymers, possibility of cyclopolymerization.Degradative chain transfer is a significant challenge. The chloro-substituent may influence reactivity.
Ring-Closing Metathesis (RCM)Formation of cyclic structures, potentially leading to novel heterocyclic compounds.Catalyst choice is crucial. Steric and electronic effects of the substituents can impact the reaction.
Acyclic Diene Metathesis (ADMET)Formation of linear polymers with unsaturated backbones.Requires specific catalysts and conditions to favor intermolecular over intramolecular reactions.

Application as a Cross-linking Agent in Polymer Network Formation

With two polymerizable allyl groups, this compound is a theoretical candidate for use as a cross-linking agent. When incorporated into a polymer matrix containing complementary reactive sites, the allyl groups can form covalent bonds, leading to the formation of a three-dimensional polymer network. This cross-linking would enhance the mechanical strength, thermal stability, and chemical resistance of the material. The efficiency of cross-linking would depend on the reactivity of the allyl groups under the curing conditions and their compatibility with the polymer matrix. The rigid aromatic core of the molecule could impart specific mechanical and thermal properties to the resulting network. The development of dynamic covalent materials using boronic ester cross-linked polymers highlights the potential for creating advanced materials with tunable properties. researchgate.netrsc.org

Potential in the Synthesis of Functional Organic Materials

The unique combination of functional groups in this compound suggests its potential in the synthesis of functional organic materials. The chlorinated aromatic ring can influence the electronic properties of the resulting materials, making them potentially suitable for applications in organic electronics. rsc.org The allyl groups provide handles for post-polymerization modification, allowing for the introduction of other functional moieties. For instance, the synthesis of thiophene (B33073) backbone-based polymers with electron-withdrawing pendant groups has been explored for applications in organic thin-film transistors. rsc.org The principles from such research could be applied to polymers derived from this compound.

Utilization as a Key Chemical Intermediate in Complex Organic Synthesis

This compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. The distinct reactivity of its functional groups allows for selective transformations.

One of the most notable potential reactions is the Claisen rearrangement . organic-chemistry.orgwikipedia.orgchem-station.comlibretexts.orglibretexts.org As an allyl aryl ether, the 2-(allyloxy) group can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating, which would lead to the formation of a C-C bond at the ortho position of the phenol (B47542). libretexts.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and could be used to synthesize substituted phenolic compounds. The presence of the 4-chloro substituent would likely influence the reaction conditions and the regioselectivity of the rearrangement.

The allyl ester group can be selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid and allyl alcohol, providing another route for functionalization. The chloro-substituent on the aromatic ring can also be a site for further synthetic modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, although the conditions for such reactions would need to be carefully chosen to avoid reactions at the other functional groups. The synthesis of substituted benzofurans via an isomerization-ring-closing metathesis strategy from 1-allyl-2-allyloxybenzenes demonstrates the utility of similar structures in creating complex heterocyclic systems. organic-chemistry.org

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Claisen RearrangementHeat2-hydroxy-3-allyl-4-chlorobenzoic acid allyl ester
Ester HydrolysisBase (e.g., NaOH)4-chloro-2-(allyloxy)benzoic acid
Ether CleavageStrong acid (e.g., HBr)4-chloro-2-hydroxybenzoic acid allyl ester
Ring-Closing MetathesisGrubbs' catalystCyclic ether or lactone derivatives

Photochemical Reactivity and Potential in Photoactive Systems Research

The photochemical behavior of this compound is of interest due to the presence of the aromatic chromophore and the reactive allyl groups. Aromatic esters and ethers can undergo various photochemical reactions, including photo-Fries and photo-Claisen rearrangements. The photo-Claisen rearrangement of allyl aryl ethers is a known process that proceeds through a radical pair mechanism upon UV irradiation. nih.gov The substituents on the aromatic ring have a significant effect on the rate of this reaction, with electron-donating groups generally accelerating the process and electron-withdrawing groups slowing it down. nih.gov The chloro group, being electron-withdrawing, would be expected to influence the quantum yield and rate of any photochemical rearrangement.

Furthermore, the presence of a halogen atom on the aromatic ring opens up the possibility of photochemical C-Cl bond cleavage, which could lead to the formation of aryl radicals. These reactive intermediates could then participate in a variety of subsequent reactions. The photochemical substitution of halogenated pyrrole (B145914) derivatives with aromatic compounds has been reported, suggesting that similar reactivity might be possible for this compound. rsc.org The combination of these photochemical properties could be exploited in the design of photoactive materials, such as photoresists or materials for optical data storage.

Exploration as a Ligand or Scaffold Component in Catalysis Research

The benzoate structure within this compound suggests its potential use as a ligand or a scaffold component in catalysis. The oxygen atoms of the ester and ether groups can act as coordination sites for metal centers. The electronic properties of the aromatic ring, modified by the chloro and allyloxy substituents, would influence the electron-donating ability of the ligand and, consequently, the catalytic activity of the metal complex. Substituted benzoates have been explored as ligands in various catalytic reactions. For example, 2-hydroxypyridine (B17775) based ligands have been used to enhance the catalytic activity of Ru(II) catalysts for C-H bond activation. rsc.org The allyl groups could also play a role, either by participating in the catalytic cycle or by providing a means to anchor the catalytic complex to a support.

Future Directions and Emerging Research Avenues for Allyl 4 Chloro 2 Allyloxy Benzoate

Integration with State-of-the-Art Synthetic Technologies and Methodologies

The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate likely involves a multi-step process, starting from a suitable precursor such as 4-chloro-2-hydroxybenzoic acid. Future research could focus on optimizing this synthesis by integrating modern technologies to enhance efficiency, yield, and sustainability.

One promising avenue is the adoption of continuous flow chemistry . This technology offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product quality and safety, especially for potentially exothermic etherification and esterification reactions. The synthesis could be envisioned in a modular flow setup, where the initial O-allylation of the phenolic hydroxyl group of 4-chloro-2-hydroxybenzoic acid is followed by the esterification of the carboxylic acid in a subsequent reactor.

Furthermore, microwave-assisted synthesis could be explored to accelerate the reaction rates for both the etherification and esterification steps. Microwave heating can often reduce reaction times from hours to minutes, leading to higher throughput and potentially minimizing the formation of byproducts.

Automated synthesis platforms combined with high-throughput screening could also be employed to rapidly explore a wide range of reaction conditions, including different bases, solvents, and allylating agents, to identify the optimal protocol for the synthesis of this compound and its derivatives.

Development of Novel Catalytic Approaches for Its Synthesis and Transformations

The synthesis of this compound involves two key transformations: O-allylation and esterification. Future research should focus on developing and applying novel catalytic systems to improve the selectivity and efficiency of these steps.

For the O-allylation of the phenolic group , while traditional Williamson ether synthesis is an option, modern catalytic approaches could offer significant advantages. Phase-transfer catalysis using catalysts like polyethylene (B3416737) glycol (PEG) could enable the reaction to proceed under milder, solvent-free conditions, enhancing the green credentials of the synthesis. tandfonline.com Advanced catalytic systems, such as those based on nickel, have shown promise in the etherification of phenols and could be adapted for this specific transformation, potentially offering higher yields and better functional group tolerance. acs.org

For the esterification of the carboxylic acid , strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are traditionally used. google.com However, these can lead to harsh reaction conditions and purification challenges. Future research could explore the use of milder, more selective catalysts. Gold(I)-catalyzed esterification of carboxylic acids with olefins presents a modern alternative that proceeds under relatively mild conditions. acs.org Another avenue is the use of organocatalysts , which can offer high selectivity and avoid the use of potentially toxic heavy metals.

Beyond its synthesis, the two allyl groups in this compound offer opportunities for novel catalytic transformations. The Claisen rearrangement , a powerful carbon-carbon bond-forming reaction, could be investigated. wikipedia.orglibretexts.orgjove.comlibretexts.orgucalgary.ca Heating the compound could potentially induce a rearrangement of the 2-(allyloxy) group to an adjacent position on the aromatic ring, leading to a more complex and functionalized phenolic derivative. The development of catalysts to control the regioselectivity of this rearrangement would be a significant contribution.

Expansion of Advanced Computational Modeling Capabilities for Deeper Insights

Advanced computational modeling, particularly using Density Functional Theory (DFT) , can provide profound insights into the structure, properties, and reactivity of this compound, guiding future experimental work. mdpi.comsciencepublishinggroup.comnih.govnih.gov

Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. sciencepublishinggroup.com This information is crucial for understanding the molecule's reactivity and predicting its spectroscopic characteristics. The effect of the chloro and allyloxy substituents on the electronic structure of the benzoate (B1203000) core can be systematically investigated.

Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of the synthetic and transformation reactions. For instance, the transition states and reaction pathways for the O-allylation, esterification, and potential Claisen rearrangement can be modeled. jove.com This would allow for a rational approach to catalyst design and the optimization of reaction conditions.

Predicting Material Properties: Computational methods can be employed to predict the potential properties of materials derived from this compound. For example, the thermal properties of polymers formed from this monomer could be estimated. researchgate.netnih.gov This predictive capability can help to prioritize synthetic efforts towards materials with desired characteristics.

Exploration of Unconventional or Novel Non-Clinical Application Domains in Materials Science and Organic Synthesis

The unique combination of a rigid aromatic core, a chlorine atom, and two polymerizable allyl groups makes this compound an intriguing candidate for various non-clinical applications.

Materials Science:

Functional Polymers: The presence of two allyl groups suggests that this compound could act as a cross-linking agent or a monomer in the synthesis of novel polymers. scilit.comresearchgate.netbohrium.commdpi.comnih.govresearchgate.net Polymerization of the allyl groups could lead to the formation of a highly cross-linked, thermally stable polymer network. The chlorine atom could impart flame-retardant properties to the resulting material. The properties of these polymers could be tuned by copolymerizing this compound with other monomers.

Phase Change Materials (PCMs): Aromatic esters have been investigated as potential phase change materials for thermal energy storage. researchgate.netmdpi.com Future research could explore the thermal properties of this compound and its derivatives to assess their suitability for such applications. The rigid aromatic core and the potential for ordered packing could lead to desirable melting and crystallization behaviors.

Organic Synthesis:

Synthetic Intermediate: The multiple functional groups in this compound make it a versatile intermediate for the synthesis of more complex molecules. The allyl groups can be subjected to a variety of transformations, including oxidation, reduction, and addition reactions. The chlorine atom can be a site for nucleophilic aromatic substitution or cross-coupling reactions.

Precursor for Heterocycles: Through intramolecular cyclization reactions involving the allyl groups and the aromatic ring, it may be possible to synthesize novel heterocyclic compounds. The development of such synthetic methodologies would expand the chemical space accessible from this starting material.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing allyl 4-chloro-2-(allyloxy)benzoate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, allyl ether formation can be achieved via refluxing with allyl halides under basic conditions . Optimization parameters include reaction time (e.g., 4 hours for reflux ), solvent choice (absolute ethanol for solubility ), and acid catalysis (glacial acetic acid to enhance reactivity ). Catalytic systems like Pd(OAc)₂ in DMF, as used in allyl ether coupling reactions , may improve yields. Purification via vacuum distillation or flash chromatography (hexane/EtOAc gradients ) is critical for isolating high-purity product.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify allyl protons as doublets (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–8.0 ppm) split by substituents. The chloro group deshields adjacent protons, causing distinct splitting patterns .
  • ¹³C NMR : Look for carbonyl signals (δ ~165–170 ppm) and allyl carbons (δ ~115–135 ppm) .
  • IR : Confirm ester C=O stretching (~1720 cm⁻¹) and allyl ether C-O-C (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in sealed containers away from ignition sources and oxidizing agents. Monitor for decomposition products like HCl .
  • Emergency Response : For spills, use inert adsorbents (e.g., sand) and avoid water to prevent hydrolysis. Follow GHS guidelines for disposal .

Advanced Research Questions

Q. How does conformational flexibility of the allyloxy group influence the compound’s reactivity or biological activity?

  • Methodological Answer : The allyloxy group introduces rotational freedom around the C-O bond, which can lead to multiple conformers. Computational studies (e.g., DFT calculations) reveal that steric hindrance between the allyl group and aromatic ring protons (e.g., H10 in similar structures ) favors a cis conformation (dihedral angle ~0°). This minimizes charge repulsion and stabilizes the molecule, potentially affecting binding interactions in biological assays . Experimental validation via X-ray crystallography (e.g., as in sulfonate derivatives ) can confirm dominant conformers.

Q. What strategies resolve contradictions in reported biological activity data for allyl-substituted benzoates?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted 4-chloro-2-hydroxybenzoic acid) or varying assay conditions.

  • Purity Control : Use HPLC with UV detection (λmax ~208 nm ) to quantify impurities.
  • Assay Standardization : Normalize results against positive controls (e.g., escaline derivatives ) and replicate under identical pH/temperature conditions.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-allyl-2-methoxyphenol ) to identify trends in substituent effects.

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Use logP values (~1.96, similar to 4-acetoxy-2-chlorobenzoic acid ) to estimate bioaccumulation potential.
  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Environmental Persistence : Calculate hydrolysis rates using bond dissociation energies (C-O and C-Cl bonds) and pH-dependent degradation profiles .

Methodological Challenges & Solutions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer :

  • Challenge : Overlapping chromatographic peaks from allyl ether byproducts (e.g., unreacted 4-chloro-2-hydroxybenzoic acid ).
  • Solution : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation. Use MRM mode to target specific ions (e.g., m/z 256.37 for the parent compound ).

Q. How do steric and electronic effects of substituents impact the compound’s stability during storage?

  • Methodological Answer :

  • Steric Effects : Bulky allyl groups reduce hydrolysis rates by hindering nucleophilic attack on the ester carbonyl .
  • Electronic Effects : The electron-withdrawing chloro group increases electrophilicity, accelerating degradation under basic conditions. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.